Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester
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Overview
Description
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a tert-butyl group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester typically involves the esterification of carbonic acid with the corresponding alcohols and amines. One common method includes the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The tert-butyl and phenyl groups contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 1,1-dimethylethyl phenyl ester
- Carbonic acid, 1,1-dimethylethyl 4-(phenylmethyl)phenyl ester
Uniqueness
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester is unique due to the presence of both the tert-butyl and benzoyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
80468-21-9 |
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Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] phenyl carbonate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,3)19-16-14-18(15-17-19)23(27)26(4)21-12-8-9-13-22(21)30-24(28)29-20-10-6-5-7-11-20/h5-17H,1-4H3 |
InChI Key |
VUQGHADVOJMBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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